molecular formula C20H29NO4S B2507011 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1797980-69-8

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No. B2507011
CAS RN: 1797980-69-8
M. Wt: 379.52
InChI Key: BXJGBMYHMRCPBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one using Ti(OiPr)4 and NaBH3CN. Further alkylation with different alkyl/aryl halides in the presence of NaH in DMF yields a series of novel compounds .


Physical And Chemical Properties Analysis

Scientific Research Applications

Aromatase Inhibition for Cancer Treatment

The synthesis and evaluation of compounds structurally similar to 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione have been explored for their potential as aromatase inhibitors, specifically for the treatment of hormone-dependent breast cancer. Research has identified several derivatives with stronger inhibition of human placental aromatase compared to existing treatments, suggesting that these compounds, by inhibiting estrogen biosynthesis, could be promising candidates for breast cancer therapy (Hartmann & Batzl, 1986).

Antagonistic Activity Against Receptors

Compounds with structural similarities have been synthesized and tested for their antagonist activity against 5-HT2 and alpha-1 receptors, highlighting their potential in the development of treatments for disorders related to these receptors. One such compound demonstrated significant 5-HT2 antagonist activity without showing alpha-1 antagonist activity in vivo, pointing towards its utility in managing conditions influenced by 5-HT2 receptors (Watanabe et al., 1992).

Supramolecular Chemistry

Research has extended into the realm of supramolecular chemistry, where compounds structurally related to this compound have been utilized in the synthesis of complex molecular structures. These structures exhibit properties such as exchange-biased quantum tunneling of magnetization steps, making them of interest for applications in magnetic storage media and spintronics (Nguyen et al., 2011).

Antimicrobial Applications

The antimicrobial potential of compounds within the same chemical family has been investigated, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Merugu et al., 2010).

Safety and Hazards

The compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects .

Future Directions

Research on the pharmacological applications of synthetic and natural piperidines continues to evolve. Scientists are exploring potential drugs containing the piperidine moiety for various therapeutic purposes . Future studies may uncover additional biological activities and applications for this compound.

properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-11-13-21(14-12-18)20(23)10-6-9-19(22)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGBMYHMRCPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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